Gonadorelin hydrochloride

Overview

Description

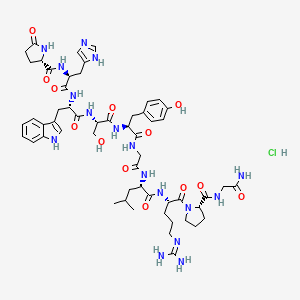

Gonadorelin hydrochloride (GH) is a synthetic decapeptide analog of endogenous gonadotropin-releasing hormone (GnRH) with the amino acid sequence Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ and a molecular weight of 1,218.76 g/mol (C₅₅H₇₅N₁₇O₁₃·xClH) . It is commercially available under the brand name Factrel (Zoetis Inc.) and is used primarily in veterinary medicine to regulate ovarian function in cattle, particularly for treating follicular cysts and synchronizing ovulation .

Mechanistically, GH binds to pituitary GnRH receptors, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for follicular maturation and ovulation .

Preparation Methods

Gonadorelin hydrochloride is synthesized using solid-phase peptide synthesis, a method commonly used for producing peptides. The synthetic gonadorelin in this compound has the identical amino acid sequence as endogenous gonadorelin: 5-oxo Pro-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The molecular formula of gonadorelin is C55H75N17O13, and it is formulated as this compound for stability and solubility .

Chemical Reactions Analysis

Gonadorelin hydrochloride, being a peptide, primarily undergoes hydrolysis and enzymatic degradation rather than typical organic reactions like oxidation or reduction. The major reactions involve the cleavage of peptide bonds by proteolytic enzymes. Common reagents used in these reactions include various proteases, and the major products formed are smaller peptide fragments and amino acids .

Scientific Research Applications

Veterinary Applications

1.1 Reproductive Management in Cattle

Gonadorelin hydrochloride is extensively used in livestock management, particularly in cattle, to enhance reproductive efficiency. It is employed in synchronization protocols for artificial insemination (AI). Studies have shown that it can improve luteinizing hormone release and increase ovulation rates when administered at strategic points during the estrous cycle.

- Efficacy Studies : Research indicates that this compound can be effective in timed artificial insemination protocols. For instance, a study involving 3,938 Holstein cows compared the effects of this compound with gonadorelin diacetate tetrahydrate. The results showed no significant difference in pregnancy rates per AI between the two treatments, indicating that this compound is a viable option for reproductive management .

- Dose-Response Studies : A pilot trial assessed the effectiveness of different doses of this compound (100 µg vs. 200 µg) during synchronization programs. It was found that higher doses may lead to improved ovulatory responses in heifers, although overall pregnancy outcomes did not significantly differ .

Human Medical Applications

2.1 Diagnosis and Treatment of Hypogonadism

In human medicine, this compound is used primarily for diagnostic purposes to evaluate pituitary function and gonadotropin responses. It serves as a critical tool in assessing conditions such as hypogonadotropic hypogonadism.

- Functional Testing : this compound is administered as a single injection to stimulate the release of luteinizing hormone and follicle-stimulating hormone, helping to determine the functional capacity of the pituitary gland . This application is particularly useful for patients suspected of having pituitary disorders or hypothalamic dysfunction.

2.2 Infertility Treatments

This compound has also been investigated for its role in treating infertility, especially in cases where patients exhibit low levels of luteinizing hormone.

- Clinical Applications : It is indicated for women with functional hypothalamic amenorrhea or those who do not respond to other fertility medications like clomiphene citrate or letrozole. In such cases, gonadorelin can help induce ovulation by restoring normal hormonal signaling .

Comparative Efficacy of Gonadorelin Formulations

The efficacy of different formulations of gonadorelin has been a subject of research, particularly comparing this compound with other forms such as gonadorelin diacetate tetrahydrate.

Case Studies and Clinical Insights

Several case studies provide insights into the practical applications and outcomes associated with this compound:

- Case Study 1 : A clinical trial involving 1200 postpartum dairy cows highlighted the use of this compound in timed AI protocols. The study found no significant differences in pregnancy rates when compared to other formulations, reinforcing its utility in reproductive management .

- Case Study 2 : In a cohort study evaluating patients with suspected hypogonadism, administration of this compound successfully stimulated LH release, confirming its role as an effective diagnostic tool .

Mechanism of Action

Gonadorelin hydrochloride acts by mimicking the natural gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the anterior pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are essential for the maturation of ovarian follicles and the induction of ovulation. The pulsatile release of GnRH is crucial for maintaining normal reproductive function .

Comparison with Similar Compounds

Comparison with Similar GnRH Compounds

Chemical and Structural Differences

Three primary gonadorelin salts are used clinically:

Key Structural Notes:

- GH and GDT differ in salt form (hydrochloride vs. diacetate tetrahydrate), affecting solubility and formulation stability .

- Acetate forms (e.g., Lutrepulse) exhibit superior thermal stability, making them preferable for long-term storage .

Pharmacokinetic and Efficacy Comparisons

LH Release and Ovulation Rates

- GH vs. GDT: In beef cows, GDT induced a 23% higher LH surge (peak concentration: 6.8 vs. 5.5 ng/mL) and a 15% increase in ovulation rates compared to GH. 35.7%) .

- Dose Dependency : Increasing GH dosage from 100 µg to 200 µg elevated mean LH concentration (2.2 → 3.0 ng/mL) and area under the curve (740.6 → 1,040 units) in Holstein cows, though peak timing (~75 minutes) remained unchanged .

Biological Activity

Gonadorelin hydrochloride, a synthetic analog of gonadotropin-releasing hormone (GnRH), plays a crucial role in reproductive endocrinology. It primarily stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland, thereby influencing various reproductive processes in both humans and animals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Gonadorelin acts as an agonist at GnRH receptors, initiating a cascade that results in increased secretion of LH and FSH. The effectiveness of gonadorelin is influenced by its administration route, dosage, and timing relative to the reproductive cycle.

Key Mechanisms:

- Stimulation of Gonadotropins: Gonadorelin induces the synthesis and release of LH and FSH, which are critical for gametogenesis and steroidogenesis in both sexes .

- Pulsatile Administration: The frequency and amplitude of GnRH pulses are essential for optimal reproductive function, with pulsatile administration often yielding better outcomes than continuous infusion .

Pharmacokinetics

Gonadorelin has a short half-life, typically ranging from 2 to 10 minutes for distribution and 10 to 40 minutes for terminal elimination. This necessitates careful consideration of dosing regimens in clinical settings .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Fertility Treatments: It is used to treat conditions like hypogonadotropic hypogonadism, amenorrhea, and to induce ovulation in women with hypothalamic amenorrhea.

- Veterinary Medicine: In cattle, it is administered to synchronize estrus and improve fertility outcomes.

Case Studies

Study 1: Luteinizing Hormone Secretion in Cattle

A study investigated the effects of three different gonadorelin formulations on LH secretion in nonlactating Holstein cows. The results indicated that higher peak plasma LH concentrations were observed with certain formulations compared to this compound .

| Treatment | Peak LH Concentration (mIU/mL) | Ovulation Rate (%) |

|---|---|---|

| Cystorelin | 62.5 ± 10.3 | 80 |

| Fertagyl | 58.7 ± 9.8 | 75 |

| Factrel | 50.3 ± 12.1 | 65 |

Study 2: Pregnancy Rates Post Artificial Insemination

In a multi-herd study involving lactating dairy cows, high doses of this compound were shown to increase pregnancy rates per artificial insemination (AI) compared to lower doses .

| Dose (μg) | Pregnancy Rate (%) |

|---|---|

| 100 | 45 |

| 200 | 60 |

| Control | 35 |

Comparative Efficacy

Recent research indicates that this compound may have a lesser efficacy compared to other formulations like gonadorelin diacetate tetrahydrate. Specifically, studies have shown that cows treated with diacetate formulations exhibited higher ovulatory responses and pregnancy rates compared to those treated with this compound .

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of Gonadorelin hydrochloride in research settings?

- Answer: this compound’s structural identity and purity can be confirmed using a combination of mass spectrometry (MS) for molecular weight verification, nuclear magnetic resonance (NMR) for sequence validation, and high-performance liquid chromatography (HPLC) for purity assessment. The synthetic peptide must match the endogenous sequence (Pro-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), as deviations can alter receptor binding efficacy. Batch consistency should adhere to regulatory guidelines for synthetic peptides, which emphasize rigorous process controls and impurity profiling .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

- Answer: Follow updated regulatory guidelines for synthetic peptides, which mandate strict control of starting materials, intermediates, and process parameters (e.g., coupling efficiency, purification steps). Use orthogonal analytical methods (e.g., reversed-phase HPLC, peptide mapping) to monitor critical quality attributes like purity, stereochemical integrity, and aggregation. Stability studies under accelerated conditions (e.g., temperature, humidity) are also essential to predict shelf-life .

Q. What standardized assays are used to evaluate the biological activity of this compound in vitro?

- Answer: In vitro bioactivity is typically assessed via receptor-binding assays using GnRH receptor (GnRHR)-expressing cell lines. Measure intracellular calcium flux or cAMP production post-stimulation. For functional validation, compare dose-response curves (EC₅₀ values) against reference standards. Ensure assays are validated for specificity, sensitivity, and reproducibility under controlled conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How should researchers address conflicting data on dose-dependent effects of this compound on luteinizing hormone (LH) release?

- Answer: A study in Holstein cows demonstrated that doubling the dose (100 µg to 200 µg) increased total LH release (AUC) but did not alter peak timing or concentration . To resolve such contradictions, analyze both kinetic (e.g., peak time, amplitude) and cumulative (e.g., AUC) parameters. Use repeated-measures ANOVA to account for individual variability and consider species-specific GnRHR expression patterns. Advanced modeling (e.g., pharmacokinetic/pharmacodynamic) may clarify nonlinear relationships .

Q. What experimental design considerations are critical for optimizing this compound dosing in animal models?

- Answer: Block randomization by biological variables (e.g., parity, age) to minimize confounding. Use crossover designs where feasible to control inter-individual variability. Blood sampling frequency must align with the hormone’s pharmacokinetic profile (e.g., every 30–60 minutes post-injection for LH). Include positive controls (e.g., endogenous GnRH) and validate dose ranges through pilot studies .

Q. How can researchers mitigate challenges in reconciling in vitro receptor affinity data with in vivo efficacy for this compound?

- Answer: In vitro assays may not account for physiological factors like enzymatic degradation, protein binding, or tissue penetration. Use proteolytic inhibitors in vitro to simulate stability. In vivo, employ radiolabeled or fluorescently tagged Gonadorelin to track biodistribution. Compare results with structurally modified analogues (e.g., Nafarelin, a GnRH agonist with longer half-life) to identify determinants of in vivo potency .

Q. What strategies are effective for analyzing the impact of this compound formulation excipients on bioactivity?

- Answer: Conduct forced degradation studies to identify excipient-induced instability (e.g., lactose in lyophilized formulations). Use differential scanning calorimetry (DSC) to detect incompatibilities. Compare bioactivity of reformulated batches in cell-based assays. Regulatory guidelines recommend minimizing excipients to reduce interference with peptide-receptor interactions .

Q. Methodological Guidance for Contradictory Findings

Q. How should researchers interpret discrepancies between this compound’s ovulatory response and pregnancy outcomes in animal studies?

- Answer: While increased LH release (AUC) may enhance ovulation, pregnancy success depends on additional factors (e.g., progesterone levels, uterine receptivity). Design studies with endpoints spanning ovulation confirmation (ultrasound) and pregnancy maintenance (hormonal assays). Multivariate regression can identify confounding variables (e.g., parity, metabolic status) .

Q. What statistical approaches are recommended for multi-center studies on this compound’s variability in hypothalamic-pituitary-gonadal (HPG) axis activation?

- Answer: Use mixed-effects models to account for center-specific variability. Predefine inclusion/exclusion criteria (e.g., baseline LH levels, endocrine disorders) to reduce heterogeneity. Meta-analyses of pooled data should assess publication bias and heterogeneity via I² statistics .

Q. Comparative and Translational Research

Q. How do structural modifications in Gonadorelin analogues influence receptor binding kinetics compared to the native peptide?

- Answer: Substitutions at positions 6 (Gly→D-amino acids) or 10 (deletion of Gly-NH₂) prolong half-life by reducing enzymatic cleavage. Surface plasmon resonance (SPR) can quantify binding affinity (Kd) and residence time. Comparative studies with Nafarelin (D-Nal(2)⁶ substitution) show enhanced receptor internalization, a key factor in sustained activity .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable for this compound’s therapeutic window estimation?

- Answer: Develop a tiered approach: (1) In vitro receptor activation data, (2) ex vivo pituitary explant responses, and (3) in vivo hormone profiling. Use allometric scaling to extrapolate doses across species. Validate models with clinical data from diagnostic applications (e.g., HPG axis evaluation) .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWQSQENCASAD-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76ClN17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101027389 | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51952-41-1, 51952-40-0 | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.